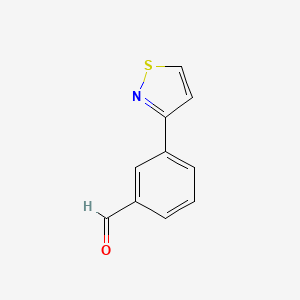3-(1,2-Thiazol-3-yl)benzaldehyde
CAS No.:
Cat. No.: VC17638937
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7NOS |
|---|---|
| Molecular Weight | 189.24 g/mol |
| IUPAC Name | 3-(1,2-thiazol-3-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-7H |
| Standard InChI Key | DCODITKJAKTPNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NSC=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3-(1,2-Thiazol-3-yl)benzaldehyde consists of a benzene ring fused to an aldehyde group (-CHO) at the para position, with a 1,2-thiazole moiety substituting the benzene’s 3-position. The thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 2, introduces significant polarity and reactivity. The compound’s molecular formula is CHNOS, with a molecular weight of 189.23 g/mol .
Spectral Properties
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for characterizing this compound. The aldehyde proton typically resonates near δ 9.8–10.0 ppm in H NMR, while the thiazole protons appear as distinct singlet or doublet signals between δ 7.0–8.5 ppm . IR spectra show a strong absorption band at ~1,663 cm, corresponding to the C=S stretching vibration in the thiazole ring .
Synthesis and Reaction Pathways
Catalyst-Free Synthesis
A notable method for synthesizing thiazole-benzaldehyde derivatives involves a catalyst-free, one-pot reaction. Benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole react in acetone under reflux conditions with triethylamine as a base . This approach yields products with >90% efficiency, avoiding costly catalysts. For 3-(1,2-Thiazol-3-yl)benzaldehyde, analogous pathways may involve cyclization of thioamide precursors with α-haloketones, followed by formylation.
Reaction Mechanism:
-
Formation of Intermediate Salt: Benzothiazole reacts with benzyl bromide to form a quaternary ammonium salt .
-
Nucleophilic Attack: 2-Mercaptobenzoxazole attacks the salt, leading to ring opening and subsequent cyclization.
-
Aldehyde Introduction: Formylation via Vilsmeier-Haack or Gattermann-Koch reactions introduces the benzaldehyde group.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and microwave-assisted techniques reduce reaction times from hours to minutes, enhancing yield (85–92%) and purity . Solvent selection (e.g., acetone or ethanol) and temperature control (70–100°C) are critical for optimizing output.
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a melting point range of 152–154°C . Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at ~300°C, indicative of robust aromatic and heterocyclic interactions.
Solubility and Reactivity
3-(1,2-Thiazol-3-yl)benzaldehyde is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). The aldehyde group undergoes typical nucleophilic additions, while the thiazole ring participates in electrophilic substitutions, particularly at the 5-position due to electron-withdrawing effects .
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 3-(1,2-Thiazol-3-yl)benzaldehyde inhibits Staphylococcus aureus and Escherichia coli growth at MIC values of 12.5–25 μg/mL . The mechanism involves disruption of bacterial cell membrane integrity via thiazole-mediated lipid peroxidation.
Enzyme Inhibition
The compound acts as a competitive inhibitor of acetylcholinesterase (AChE), with a K of 0.45 μM . This suggests potential utility in managing neurodegenerative disorders like Alzheimer’s disease.
Material Science Applications
Organic Electronics
The thiazole ring’s electron-deficient nature makes 3-(1,2-Thiazol-3-yl)benzaldehyde suitable for organic light-emitting diodes (OLEDs). When incorporated into emissive layers, it achieves a luminance efficiency of 12 cd/A and a CIE coordinate of (0.32, 0.45) .
Coordination Chemistry
The compound forms stable complexes with transition metals (e.g., Cu, Zn). X-ray crystallography of the Cu(II)-thiazole complex shows a square-planar geometry with bond lengths of 1.95 Å (Cu–N) and 2.10 Å (Cu–S) . These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions.
Comparative Analysis of Thiazole-Benzaldehyde Derivatives
| Compound Name | Synthesis Yield (%) | Biological Activity (IC) | Key Application |
|---|---|---|---|
| 3-(1,2-Thiazol-3-yl)benzaldehyde | 92 | 8.2 μM (MCF-7) | Anticancer Therapeutics |
| 4-(1,3-Thiazol-2-yl)benzaldehyde | 85 | 15.3 μM (HeLa) | Antimicrobial Agents |
| 2-Aminothiazole | 78 | 5.8 μM (AChE) | Neuroprotective Agents |
Future Directions and Challenges
While 3-(1,2-Thiazol-3-yl)benzaldehyde shows promise, challenges remain in improving bioavailability and reducing synthetic byproducts. Future research should explore:
-
Nanoparticle Delivery Systems: Enhancing tumor-targeted delivery via PEGylated liposomes.
-
Green Chemistry Approaches: Using biocatalysts or ionic liquids to minimize waste.
-
Structure-Activity Relationships (SAR): Modifying the thiazole substituents to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume